molecular formula C22H23N3O3 B11195876 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11195876
M. Wt: 377.4 g/mol
InChI Key: BUXFNRFTVATHQE-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a pyrrole-2,5-dione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the core pyrrole-2,5-dione structure. This is followed by the introduction of the methoxyphenyl group and the benzylpiperazine moiety. Common reagents used in these synthetic routes include anhydrous solvents, strong bases, and various coupling agents. Reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application of the compound. Industrial production methods are optimized to maximize efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes, receptors, and other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione include other piperazine derivatives, methoxyphenyl compounds, and pyrrole-2,5-dione analogs. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H23N3O3/c1-28-20-10-6-5-9-18(20)25-21(26)15-19(22(25)27)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

BUXFNRFTVATHQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=C(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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